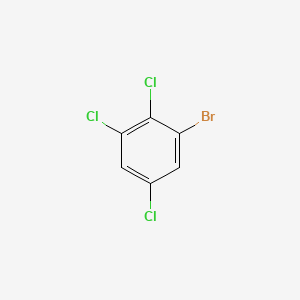

1-Bromo-2,3,5-trichlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIGJFAVHOCDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402674 | |

| Record name | 1-Bromo-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81067-38-1 | |

| Record name | 1-Bromo-2,3,5-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3,5-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5-trichlorobenzene, identified by the CAS number 81067-38-1 , is a polyhalogenated aromatic compound that serves as a valuable and versatile building block in modern organic synthesis.[1][2] Its utility in the fields of medicinal chemistry, agrochemicals, and materials science is predicated on the specific arrangement and differential reactivity of its halogen substituents. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its role as a precursor in the development of complex molecular architectures. The strategic positioning of a single bromine atom amidst three chlorine atoms on the benzene ring allows for chemoselective functionalization, a critical attribute for the stepwise construction of intricate target molecules.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is paramount for its effective use in a laboratory setting. This compound is a solid at room temperature, and its key physicochemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 81067-38-1 | [1][2] |

| Molecular Formula | C₆H₂BrCl₃ | [2] |

| Molecular Weight | 260.34 g/mol | [2] |

| Melting Point | 58-61 °C | [1] |

| Appearance | Solid | |

| InChI Key | WOIGJFAVHOCDDW-UHFFFAOYSA-N | [2] |

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While comprehensive spectral data is available across various databases, a summary of expected features is provided.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the aromatic carbons, each with a unique chemical shift due to the varied halogen substitution pattern.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature is a powerful tool for confirming the presence of the compound in reaction mixtures.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching in the aromatic region, C=C stretching of the benzene ring, and C-Br and C-Cl stretching in the fingerprint region.[3]

Synthesis of this compound

The primary synthetic route to this compound involves a Sandmeyer-type reaction starting from a substituted aniline. The following protocol is a well-established method for its preparation.

Experimental Protocol: Synthesis from 2-Bromo-4,6-dichloroaniline

This synthesis proceeds via the diazotization of 2-bromo-4,6-dichloroaniline followed by a copper-catalyzed chlorination.

Materials:

-

2-Bromo-4,6-dichloroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Copper(I) chloride (CuCl)

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure: [4]

-

Diazotization:

-

Carefully add sodium nitrite (3.88 g, 0.056 mole) in portions to stirred, concentrated sulfuric acid (28.16 ml) while maintaining the temperature below 10°C.

-

In a separate flask, dissolve 2-bromo-4,6-dichloroaniline (12 g, 0.05 mole) in glacial acetic acid (126 ml).

-

Add the aniline solution to the nitrosylsulfuric acid mixture, ensuring the temperature is kept below 10°C.

-

Stir the resulting mixture for 1 hour at a temperature below 10°C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

Prepare a solution of cuprous chloride (10.11 g, 0.10 mole) in concentrated hydrochloric acid (101.05 ml) and maintain it at room temperature.

-

Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution.

-

Stir the reaction mixture at room temperature for 17 hours.

-

-

Work-up and Purification:

-

Filter the solid product and wash it thoroughly with water (3 x 50 ml).

-

Dissolve the crude product in chloroform (150 ml).

-

Dry the chloroform solution over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the chloroform under reduced pressure to yield the desired this compound. The reported yield for this procedure is approximately 77%, with a melting point of 55-57°C.[4]

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halobenzenes generally follows the trend I > Br > Cl > F.[1] This hierarchy allows for the selective functionalization of the C-Br bond while leaving the C-Cl bonds intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl linkage.[3][5][6] By carefully selecting the catalyst, ligand, and reaction conditions, selective coupling at the C-Br bond can be achieved with high efficiency. This allows for the synthesis of complex polychlorinated biphenyl derivatives, which can be further functionalized at the remaining chlorine positions.

-

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne.[1][7] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The selective reaction at the C-Br bond of this compound provides a direct route to 2,3,5-trichloro-1-(alkynyl)benzene derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds and conjugated materials.

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[8][9][10] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The selective amination at the C-Br position of this compound can be used to introduce diverse amine functionalities, a common step in the synthesis of many pharmaceutical agents.

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Development

While direct incorporation of this compound into marketed drugs is not widely documented, its role as a key intermediate is significant. Polychlorinated aromatic structures are prevalent in many biologically active molecules. For instance, the related compound 5-bromo-1,2,3-trichlorobenzene is a known building block for the synthesis of isoxazoline derivatives, which are used as veterinary active ingredients like Sarolaner and Lotilaner.[11] This highlights the potential of such polychlorinated bromobenzenes as precursors for complex, biologically active compounds. The ability to selectively functionalize the C-Br bond allows medicinal chemists to introduce key pharmacophores or points of diversity for structure-activity relationship (SAR) studies.

The deuterium-labeled version, this compound-d2, is also commercially available and can be used as an internal standard or tracer in pharmacokinetic and metabolic studies during the drug development process.[12]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- This compound | CAS#:81067-38-1 | Chemsrc. [Link]

- This compound | C6H2BrCl3 | CID 4382903 - PubChem. [Link]

- Buchwald-Hartwig Amin

- WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google P

- Buchwald–Hartwig amin

- The Crucial Role of 1-Bromo-3,5-dichlorobenzene in Modern Chemical Synthesis. [Link]

- This compound | C6H2BrCl3 | CID 4382903 - PubChem. [Link]

- Sonogashira coupling - Wikipedia. [Link]

- Preparation of sec and tert amines by Buchwald-Hartwig Amin

- Advancing Synthesis: The Versatile Applications of 1-Bromo-3,5-dichlorobenzene. [Link]

- Suzuki reaction - Wikipedia. [Link]

- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. [Link]

- Sonogashira Coupling - Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C6H2BrCl3 | CID 4382903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Bromo-2,3,5-trichlorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key halogenated aromatic compound, 1-Bromo-2,3,5-trichlorobenzene serves as a versatile building block in the synthesis of complex organic molecules. Its specific substitution pattern offers a unique combination of reactivity and steric hindrance, making it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and key applications, with a focus on providing practical insights for laboratory and industrial use.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis and analysis.

Physical Properties

This compound is a yellow to orange solid at room temperature.[1] Key physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrCl₃ | PubChem[2] |

| Molecular Weight | 260.3 g/mol | PubChem[2] |

| Appearance | Yellow to orange Solid | ChemicalBook[1] |

| Melting Point | 58-61 °C | ChemicalBook[1][3] |

| Boiling Point | 270.8±35.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.840±0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| CAS Number | 81067-38-1 | PubChem[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.[4]

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected in the regions characteristic of C-H aromatic stretching, C=C aromatic stretching, and C-Br and C-Cl stretching vibrations.[2]

Mass spectrometry is a powerful tool for determining the molecular weight and isotopic pattern of this compound. The presence of one bromine and three chlorine atoms results in a characteristic isotopic cluster in the mass spectrum, which is invaluable for its identification.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common laboratory-scale synthesis involves the Sandmeyer reaction, starting from a suitable aniline precursor.

Synthetic Route from 2-Bromo-4,6-dichloroaniline

One documented synthetic pathway to this compound starts from 2-Bromo-4,6-dichloroaniline.[6] This multi-step process leverages classical organic transformations to introduce the desired substituents on the benzene ring.

Experimental Protocol: Diazotization and Sandmeyer Reaction

Causality: The diazotization of an aromatic amine followed by a Sandmeyer reaction is a robust and widely used method for introducing a variety of substituents onto an aromatic ring. The diazonium salt intermediate is highly reactive and can be displaced by various nucleophiles, in this case, a chloride ion.

-

Diazotization of 2-Bromo-4,6-dichloroaniline:

-

Dissolve 2-Bromo-4,6-dichloroaniline in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

-

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dictated by the presence of the bromine and chlorine substituents on the aromatic ring. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in cross-coupling reactions, allowing for selective functionalization.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of more complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential cross-coupling reactions, providing a powerful tool for the synthesis of polysubstituted aromatic compounds.

Role as a Chemical Intermediate

Due to its unique substitution pattern, this compound serves as a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.[7] Its structure can be strategically modified to introduce desired functional groups and build the core scaffolds of biologically active molecules.

Deuterated Analogues for Mechanistic Studies

Deuterium-labeled this compound, such as this compound-d₂, is a valuable tool in drug development and metabolic research.[8][9] These isotopically labeled compounds can be used as tracers to study the pharmacokinetic and metabolic profiles of drug candidates.[8][9] They can also serve as internal standards for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[8][9]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) before use.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Precautionary Measures: [10]

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with a range of applications in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its well-defined physicochemical properties, coupled with its predictable reactivity in cross-coupling reactions, make it an important tool for researchers and scientists. Proper handling and adherence to safety protocols are essential when working with this compound.

Visualizations

Chemical Structure of this compound

Caption: 2D Structure of this compound.

Synthetic Workflow: From Aniline to Halogenated Benzene

Caption: General workflow for the synthesis of this compound.

References

- PubChem. (n.d.). This compound.

- Chemsrc. (2025, September 1). This compound | CAS#:81067-38-1.

- PrepChem. (n.d.). Preparation of 1-bromo-2-chlorobenzene.

- YouTube. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl.

Sources

- 1. This compound CAS#: 81067-38-1 [m.chemicalbook.com]

- 2. This compound | C6H2BrCl3 | CID 4382903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:81067-38-1 | Chemsrc [chemsrc.com]

- 4. This compound(81067-38-1) 1H NMR [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 1-Bromo-2,3,5-trichlorobenzene: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of 1-Bromo-2,3,5-trichlorobenzene, a key halogenated aromatic intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's structural attributes, detailed synthetic protocols, and in-depth analysis of its spectroscopic characterization. We will explore the causality behind the chosen synthetic pathways, specifically the Sandmeyer reaction, and provide a predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide will touch upon the reactivity of this compound and its application in advanced organic synthesis, such as in the preparation of polychlorinated biphenyls (PCBs) via Suzuki-coupling reactions.

Introduction: The Structural and Synthetic Significance of this compound

This compound (CAS No. 81067-38-1) is a polysubstituted aromatic hydrocarbon featuring a benzene ring functionalized with one bromine and three chlorine atoms.[1] The specific substitution pattern dictates its chemical reactivity and physical properties, making it a valuable building block in organic synthesis. The presence of multiple halogen atoms of differing reactivity (bromine being more susceptible to certain coupling reactions than chlorine) allows for selective, stepwise functionalization, a critical attribute for the construction of complex molecular architectures in the pharmaceutical and agrochemical industries.

This guide will provide a detailed exploration of this molecule, beginning with its fundamental properties, moving to a validated synthetic protocol, and culminating in a thorough spectroscopic analysis. The aim is to equip the reader with both the theoretical understanding and the practical knowledge required to effectively utilize this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the placement of its substituents on the benzene ring. This arrangement results in a molecule with a distinct electronic and steric profile, influencing its reactivity and physical state.

Caption: Molecular structure of this compound.

| Property | Value | Source(s) |

| CAS Number | 81067-38-1 | [1] |

| Molecular Formula | C₆H₂BrCl₃ | [2] |

| Molecular Weight | 260.34 g/mol | [2] |

| Appearance | Yellow to orange solid | |

| Melting Point | 58-61 °C | [1] |

| Boiling Point | 270.8 ± 35.0 °C (Predicted) | |

| Density | 1.840 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water, soluble in organic solvents like chloroform. |

Synthesis of this compound via a Modified Sandmeyer Reaction

The synthesis of this compound is effectively achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities via a diazonium salt intermediate.[3][4] This method is particularly advantageous as it allows for the introduction of substituents that are not easily accessible through direct electrophilic aromatic substitution.

The chosen precursor for this synthesis is 2-Bromo-4,6-dichloroaniline. The causality behind this choice lies in the strategic placement of the amino group, which, upon diazotization and subsequent displacement, will yield the desired this compound isomer.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established methodologies for the Sandmeyer reaction.[5]

Materials:

-

2-Bromo-4,6-dichloroaniline (1.0 eq)

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (1.12 eq)

-

Glacial Acetic Acid

-

Copper(I) Chloride (2.0 eq)

-

Concentrated Hydrochloric Acid

-

Chloroform

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Procedure:

-

Diazotization:

-

In a flask equipped with a stirrer and thermometer, cautiously add sodium nitrite (3.88 g, 0.056 mol) in portions to chilled (below 10 °C) concentrated sulfuric acid (28.16 mL). Maintain the temperature below 10 °C throughout the addition.

-

In a separate beaker, dissolve 2-bromo-4,6-dichloroaniline (12 g, 0.05 mol) in glacial acetic acid (126 mL).

-

Slowly add the aniline solution to the nitrosylsulfuric acid mixture, ensuring the temperature remains below 10 °C.

-

Stir the resulting mixture for 1 hour at a temperature below 10 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution of cuprous chloride (10.11 g, 0.10 mol) in concentrated hydrochloric acid (101.05 mL) at room temperature.

-

Slowly add the previously prepared diazonium salt solution to the stirred cuprous chloride solution. The addition should be controlled to manage the evolution of nitrogen gas.

-

Stir the reaction mixture at room temperature for 17 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture and wash the solid product with water (3 x 50 mL).

-

Dissolve the crude product in chloroform (150 mL).

-

Dry the chloroform solution over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the desired this compound. The expected yield is approximately 77%, with a melting point of 55-57 °C.[5]

-

Self-Validation and Causality:

-

Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and would decompose to form phenolic byproducts. Maintaining the temperature below 10 °C is crucial for maximizing the yield of the desired product.

-

Stoichiometry of Reagents: A slight excess of sodium nitrite ensures complete conversion of the aniline. A stoichiometric amount of copper(I) chloride is often used, although it acts catalytically, to drive the reaction to completion.[4]

-

Acidic Conditions: The reaction is carried out in a strong acidic medium to stabilize the diazonium salt and to provide the chloride ions for the final substitution.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections provide a predictive analysis of the expected spectra based on the known principles of NMR, IR, and Mass Spectrometry for halogenated aromatic compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons on the aromatic ring. The substitution pattern leaves two non-equivalent protons.

-

H-4: This proton is flanked by two chlorine atoms.

-

H-6: This proton is adjacent to the bromine atom and a chlorine atom.

Predicted ¹H NMR Spectrum:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.5 - 7.7 | Doublet (d) | ~2-3 | Deshielded due to adjacent chlorine atoms. Coupled to H-6. |

| H-6 | ~7.3 - 7.5 | Doublet (d) | ~2-3 | Influenced by the adjacent bromine and chlorine. Coupled to H-4. |

The chemical shifts are predicted to be in the downfield region typical for aromatic protons.[6] The multiplicity of each signal will be a doublet due to coupling with the other proton on the ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups and the overall structure of the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100 - 3000 | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring.[7] |

| 1550 - 1450 | C=C stretch (aromatic) | Multiple bands are expected in this region due to the vibrations of the benzene ring.[7] |

| 1100 - 1000 | C-Cl stretch | Strong absorptions in this region are characteristic of aryl chlorides.[8] |

| 850 - 750 | C-H out-of-plane bend | The substitution pattern will give rise to specific bending vibrations in this region. |

| ~700 | C-Br stretch | The C-Br stretching vibration is expected at a lower frequency than the C-Cl stretch due to the higher mass of bromine.[8] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic molecular ion peak and a distinct fragmentation pattern. The presence of both bromine and chlorine will result in a complex and highly informative isotopic pattern for the molecular ion and any fragment containing these halogens.

Isotopic Abundance:

-

Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), ratio of approximately 3:1.

-

Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), ratio of approximately 1:1.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the various combinations of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes. The most abundant peak in this cluster will correspond to the ion containing all the most abundant isotopes (C₆H₂⁷⁹Br³⁵Cl₃) at m/z = 258 (nominal mass). The entire isotopic pattern will be a key identifier for the compound.

-

Fragmentation Pattern:

-

Loss of Br•: A significant fragment will be observed at m/z corresponding to [M-Br]⁺, resulting from the cleavage of the relatively weaker C-Br bond.

-

Loss of Cl•: Fragmentation involving the loss of a chlorine radical is also expected.

-

Loss of Halogens: Sequential loss of halogen atoms can also occur.

-

The presence of the characteristic isotopic patterns for one bromine and three chlorine atoms provides a high degree of confidence in the identification of the compound.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. Its utility is exemplified in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Example Application: Synthesis of Polychlorinated Biphenyls (PCBs)

This compound can be used as a coupling partner in Suzuki reactions to synthesize specific PCB congeners.[9][10] This method offers high selectivity and good yields compared to older, less specific methods of PCB synthesis.[9]

Caption: Suzuki-coupling reaction for PCB synthesis.

This application highlights the importance of this compound in the synthesis of standards for environmental analysis and toxicological studies.[10]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.

-

Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a key synthetic intermediate with a unique substitution pattern that allows for its use in the construction of complex organic molecules. This guide has provided a detailed overview of its structure, a robust synthetic protocol via the Sandmeyer reaction, and a predictive analysis of its spectroscopic characteristics. The understanding of these fundamental aspects is crucial for researchers and scientists who wish to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry, agrochemistry, and materials science. The provided protocols and data interpretations are intended to serve as a valuable resource for the effective and safe application of this compound in a research and development context.

References

- Bauer, U., & Püttmann, M. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143.

- Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) and their metabolites using the Suzuki-coupling. Journal of the Iowa Academy of Science: JIAS, 108(4), 113-120.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1- Bromo-3,5-dichlorobenzene via a Modified Sandmeyer Reaction of 3,5- Dichlorophenylhydrazine.

- Google Patents. (n.d.). NL8006945A - PROCESS FOR PREPARING 1,3,5-TRICHLOROBENZENE.

- PrepChem. (n.d.). Preparation of 1-bromo-2-chlorobenzene.

- PubChem. (n.d.). This compound.

- University of Iowa. (2015). Synthesis of Polychlorinated Biphenyls (PCBs) and Their Metabolites Using the Suzuki-Coupling. Retrieved January 11, 2026, from a relevant University of Iowa research repository URL.

- PubChem. (n.d.). This compound.

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

- Schunke, C., Miller, D. P., Zurek, E., & Morgenstern, K. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Physical Chemistry Chemical Physics, 24(2), 947-954.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Royal Society of Chemistry. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces.

- Guidechem. (n.d.). The Crucial Role of 1-Bromo-3,5-dichlorobenzene in Modern Chemical Synthesis.

- ResearchGate. (n.d.). Chemical equation for synthesis of PCBs by direct chlorination of biphenyl.

- ACS Publications. (n.d.). Spectroscopy of the ionic ground state of monohalogenated benzenes.

- Singh, B., & Singh, S. (1995). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal, 45(3), 235-238.

- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-bromo-4-(trichloromethyl)benzene. Retrieved January 11, 2026, from a relevant BenchChem technical guide URL.

- EBSCO. (n.d.). Polychlorinated biphenyls (PCB) | Research Starters. Retrieved January 11, 2026, from a relevant EBSCO research starter URL.

- NIST. (n.d.). Benzene, 1-bromo-3,5-dichloro-.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved January 11, 2026, from a relevant L.S.

- BenchChem. (n.d.). An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1). Retrieved January 11, 2026, from a relevant BenchChem technical guide URL.

- Guidechem. (n.d.). What is the importance of 1-Bromo-3,5-dichlorobenzene in organic synthesis?.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from a relevant Chemistry LibreTexts page URL.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved January 11, 2026, from a relevant Spectroscopy Online article URL.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Doc Brown's Chemistry. (n.d.). C6H5Cl infrared spectrum of chlorobenzene. Retrieved January 11, 2026, from a relevant Doc Brown's Chemistry page URL.

- NIH. (n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- BenchChem. (2025). Application Note: Interpreting the 1H NMR Spectrum of 1,3,5-Trichlorobenzene.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Chemsrc. (n.d.). This compound.

Sources

- 1. This compound | CAS#:81067-38-1 | Chemsrc [chemsrc.com]

- 2. This compound | C6H2BrCl3 | CID 4382903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Bromo-2,3,5-trichlorobenzene: Synthesis, Characterization, and Applications

Executive Overview

This technical guide provides an in-depth analysis of 1-Bromo-2,3,5-trichlorobenzene (CAS No: 81067-38-1), a polyhalogenated aromatic compound. With a molecular weight of 260.34 g/mol , this intermediate is a significant building block in advanced organic synthesis.[1][2] Its structural complexity, featuring four halogen substituents, offers a platform for selective chemical modifications, making it a valuable precursor in the fields of pharmaceutical development, agrochemicals, and materials science. This document details its physicochemical properties, spectroscopic data, a validated synthetic pathway, its unique chemical reactivity, standardized analytical methods for purity assessment, and critical safety and handling protocols.

Core Physicochemical and Spectroscopic Profile

Accurate characterization of this compound is foundational to its application in research and development. The compound is a very pale yellow to white crystalline solid at room temperature.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 81067-38-1 | [1][2][4] |

| Molecular Formula | C₆H₂BrCl₃ | [2][4][5] |

| Molecular Weight | 260.34 g/mol | [1][2][5] |

| Appearance | Very Pale Yellow/White Crystalline Solid | [1][3] |

| Melting Point | 58-61 °C | [6] |

| Boiling Point | 270.8 ± 35.0 °C (at 760 mmHg) | [6] |

| Density | 1.8 ± 0.1 g/cm³ | [6] |

| InChIKey | WOIGJFAVHOCDDW-UHFFFAOYSA-N |[4] |

Spectroscopic Data Structural confirmation relies on standard spectroscopic techniques. While detailed spectra are proprietary to data vendors, reference data is available.

-

Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra have been recorded and are available through commercial databases. These spectra are crucial for identifying the characteristic C-H, C-C, C-Cl, and C-Br bond vibrations of the substituted aromatic ring.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. ¹³C NMR would display six unique signals for the carbon atoms of the ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic pattern, which is distinctive due to the presence of both bromine and chlorine atoms.

Synthesis and Purification

The synthesis of this compound typically proceeds from a substituted aniline precursor via a Sandmeyer-type reaction. This classic transformation involves diazotization of an amine followed by a copper-catalyzed substitution.

Experimental Protocol: Synthesis from 2-Bromo-4,6-dichloroaniline This protocol is adapted from well-established procedures for similar halogenated aromatics.[2][7][8]

-

Step 1: Diazotization of 2-Bromo-4,6-dichloroaniline

-

To a solution of 2-Bromo-4,6-dichloroaniline (1.0 eq) in concentrated hydrochloric acid (3-4 volumes), add water and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. The maintenance of low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Stir the resulting diazonium salt solution at 0-5 °C for 1 hour. Confirm the completion of diazotization using starch-iodide paper, which should turn blue in the presence of excess nitrous acid.

-

-

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution of copper(I) chloride (0.2 eq) in concentrated hydrochloric acid (2 volumes) and cool it to 5-15 °C.

-

Slowly add the previously prepared diazonium salt solution to the copper(I) chloride solution. The copper(I) catalyst facilitates the displacement of the diazonium group with a chlorine atom.

-

Allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature. Nitrogen gas evolution will be observed.

-

-

Step 3: Work-up and Purification

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the combined organic layers successively with water, 5% sodium hydroxide solution (to remove acidic impurities), and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel to achieve high purity (typically >98% by GC).[1]

-

Caption: Site-selective functionalization workflow.

This compound serves as a key intermediate for synthesizing molecules with targeted biological activities, particularly in developing treatments for neurological disorders and creating novel agrochemicals. [9][10]

Analytical Methodology: Purity Assessment by RP-HPLC

A robust analytical method is essential to confirm the purity of this compound before its use in sensitive downstream applications. A reverse-phase high-performance liquid chromatography (RP-HPLC) method, adapted from protocols for similar isomers, is highly effective. [11] Protocol: RP-HPLC Analysis

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The nonpolar stationary phase is ideal for retaining the hydrophobic analyte.

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile (MeCN) and Water (e.g., 80:20 v/v). A small amount of formic or phosphoric acid (0.1%) can be added to sharpen peaks, though formic acid is preferred for MS compatibility. [11]* Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm.

-

Sample Preparation: Prepare a standard solution of ~1 mg/mL in acetonitrile. Dilute as necessary to fall within the linear range of the detector.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume (e.g., 10 µL) of the sample.

-

Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Diagram: Analytical Workflow

Sources

- 1. labproinc.com [labproinc.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | C6H2BrCl3 | CID 4382903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:81067-38-1 | Chemsrc [chemsrc.com]

- 7. prepchem.com [prepchem.com]

- 8. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. 1-Bromo-2,4,5-trichlorobenzene | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,5-trichlorobenzene

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-bromo-2,3,5-trichlorobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The methodology leverages the well-established Sandmeyer reaction, a robust and versatile tool in aromatic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound (CAS No: 81067-38-1) is a halogenated aromatic compound with a molecular formula of C₆H₂BrCl₃.[1] Its structure, featuring a specific substitution pattern of one bromine and three chlorine atoms on a benzene ring, makes it a valuable building block in the synthesis of more complex molecules. The distinct electronic and steric properties imparted by the halogen substituents allow for selective functionalization, rendering it an important intermediate in the production of various biologically active compounds.[2] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 260.34 g/mol [3] |

| Appearance | Yellow to orange solid[4] |

| Melting Point | 58-61 °C[4][5] |

| Boiling Point | 270.8±35.0 °C (Predicted)[4] |

| Density | 1.840±0.06 g/cm³ (Predicted)[4] |

| Purity (Typical) | Min. 98.0% (GC)[3] |

Synthetic Approach: The Sandmeyer Reaction

The most logical and widely applicable method for the synthesis of this compound involves the Sandmeyer reaction. This reaction provides a reliable means to introduce a bromine atom onto an aromatic ring by the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion using a copper(I) salt catalyst.[6][7]

The proposed synthetic route commences with the diazotization of a suitable precursor, 2,3,5-trichloroaniline, followed by a copper(I) bromide-mediated Sandmeyer reaction to yield the final product. While direct synthesis from 2-bromo-4,6-dichloroaniline is noted as a possibility, the Sandmeyer approach from a readily available trichloroaniline offers a more general and well-documented pathway.[8]

Reaction Principle

The synthesis is a two-stage, one-pot process:

-

Diazotization: 2,3,5-trichloroaniline is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt.[9][10] The low temperature is crucial as diazonium salts are generally unstable at higher temperatures.[9]

-

Sandmeyer Reaction: The freshly prepared diazonium salt is then introduced to a solution of copper(I) bromide. The copper(I) catalyst facilitates the substitution of the diazonium group (-N₂⁺) with a bromide ion, leading to the formation of this compound and the evolution of nitrogen gas.[6][11] The reaction is an example of a radical-nucleophilic aromatic substitution.[6]

The overall transformation can be depicted as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

2,3,5-Trichloroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Deionized water

-

Ice

Procedure

Part 1: Preparation of the Diazonium Salt Solution

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve one equivalent of 2,3,5-trichloroaniline in 3-4 equivalents of 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C using an ice-salt bath with continuous stirring. The hydrochloride salt of the aniline may precipitate.

-

In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30-45 minutes.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Part 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of 1.2 equivalents of copper(I) bromide in 48% hydrobromic acid.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition may cause foaming and the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

Part 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to yield a solid with the expected physical properties.

Causality and Experimental Choices

-

Choice of Acid: Hydrobromic acid is used not only to form the diazonium salt but also as the source of the bromide nucleophile, driving the reaction towards the desired product.

-

Temperature Control: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[9]

-

Copper(I) Catalyst: Copper(I) bromide is the catalyst of choice for the Sandmeyer bromination. It facilitates the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution.[6]

-

Work-up Procedure: The sequential washing of the organic extract is essential to remove unreacted acid and other impurities, ensuring the purity of the final product.

Concluding Remarks

The synthesis of this compound via the Sandmeyer reaction of 2,3,5-trichloroaniline is a reliable and scalable method. This guide provides a robust framework for its synthesis, grounded in established chemical principles. Adherence to the detailed protocol and safety precautions is paramount for a successful and safe execution of this synthesis.

References

- PubChem. (n.d.). This compound.

- Chemsrc. (n.d.). This compound | CAS#:81067-38-1.

- SR Innovations India. (n.d.). 5 Bromo 1 2 3 Trichlorobenzene.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Khan Academy. (n.d.). Sandmeyer reaction (video).

- Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.

- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

Sources

- 1. This compound | C6H2BrCl3 | CID 4382903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound CAS#: 81067-38-1 [chemicalbook.com]

- 5. This compound | CAS#:81067-38-1 | Chemsrc [chemsrc.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Khan Academy [khanacademy.org]

- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-Bromo-2,3,5-trichlorobenzene: Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2,3,5-trichlorobenzene, a halogenated aromatic compound of interest in synthetic organic chemistry. Beyond a simple datasheet, this document offers insights into its structural characterization, synthetic pathways, and safe handling, contextualizing its utility for professionals in research and development.

Core Molecular and Physical Characteristics

This compound, with the CAS number 81067-38-1, is a polysubstituted benzene derivative.[1] Its structure, featuring a bromine atom and three chlorine atoms arranged asymmetrically on the benzene ring, gives rise to its specific physicochemical properties. At ambient conditions, it exists as a white to very pale yellow crystalline solid.[1][2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂BrCl₃ | [1][3] |

| Molecular Weight | 260.34 g/mol | [2][3] |

| CAS Number | 81067-38-1 | [1][3] |

| Appearance | White to very pale yellow crystalline solid | [1][2] |

| Melting Point | 58-61 °C | [4][5][6] |

| Boiling Point | 270.8 ± 35.0 °C (Predicted) | [4] |

| Density | 1.840 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Low water solubility | [1] |

| Purity | Typically ≥98.0% (GC) | [2] |

The arrangement of the halogen atoms on the benzene ring significantly influences its polarity and intermolecular interactions, resulting in a relatively high melting point for a molecule of its size. The predicted high boiling point is consistent with a compound of this molecular weight and halogenation pattern. Its low solubility in water is a typical characteristic of polyhalogenated aromatic hydrocarbons.[1]

Synthesis and Provenance

The primary documented synthetic route to this compound involves a Sandmeyer-type reaction starting from 2-bromo-4,6-dichloroaniline.[7] This classical transformation in aromatic chemistry provides a reliable method for the introduction of a chlorine atom onto the benzene ring via a diazonium salt intermediate.

Experimental Protocol: Synthesis of this compound from 2-Bromo-4,6-dichloroaniline[7]

-

Diazotization: 2-bromo-4,6-dichloroaniline is dissolved in glacial acetic acid. The solution is then added to a mixture of sodium nitrite and concentrated sulfuric acid, maintaining a low temperature (below 10°C) to form the stable diazonium salt. The use of a strong acid like sulfuric acid is crucial for the generation of the nitrosating agent, nitrous acid, from sodium nitrite. The low temperature is essential to prevent the premature decomposition of the diazonium salt.

-

Sandmeyer Reaction: The prepared diazonium salt solution is then subjected to a reaction with a copper(I) chloride catalyst in the presence of hydrochloric acid and chloroform. Copper(I) chloride facilitates the substitution of the diazonium group with a chlorine atom.

-

Work-up and Isolation: Following the reaction, the organic phase is separated, washed, and the solvent is removed to yield the crude product. Further purification, typically by recrystallization or chromatography, is employed to obtain this compound of high purity.

The causality behind this experimental choice lies in the reliability and predictability of the Sandmeyer reaction for introducing halides to an aromatic ring. The starting aniline derivative provides the necessary amino group for diazotization, which is a versatile handle for a wide range of subsequent transformations.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Structural elucidation and confirmation of this compound are primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.[8] The splitting pattern and chemical shifts of these signals provide definitive information about the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H stretching vibrations of the aromatic ring, as well as C-C stretching vibrations within the ring. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region, providing further evidence of the compound's structure.[3]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and isotopic pattern of this compound. The presence of both bromine and chlorine, each with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a complex and highly distinctive isotopic cluster for the molecular ion peak, confirming the elemental composition of the molecule.

Safety and Handling

This compound is classified as a hazardous substance.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[1]

-

Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[1]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1]

In case of exposure, it is crucial to follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1]

Applications and Future Directions

As a polyhalogenated aromatic compound, this compound serves as a versatile building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions, allowing for the regioselective introduction of various functional groups. This makes it a valuable intermediate in the synthesis of complex organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries. Further research into its reactivity and derivatization could unlock new synthetic pathways and lead to the development of novel compounds with desired biological or material properties.

References

- PubChem. (n.d.). This compound.

- Chemsrc. (2025, September 1). This compound | CAS#:81067-38-1.

- PrepChem.com. (n.d.). Preparation of 1-bromo-2-chlorobenzene.

- PubChem. (n.d.). 2-Bromo-1,3,5-trichlorobenzene.

- IndiaMART. (n.d.). 5 Bromo 1 2 3 Trichlorobenzene at ₹ 4800/kg | Pharmaceutical Intermediates in Hyderabad.

- Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

- PubChem. (n.d.). 5-Bromo-1,2,3-trichlorobenzene.

- SIELC Technologies. (2018, May 16). 1-Bromo-2,4,5-trichlorobenzene.

- Wychem. (n.d.). 1-Bromo-2,4,5-trichlorobenzene.

- PubChem. (n.d.). 1-Bromo-2-chlorobenzene.

- ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.

- Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.

- Indagoo Research Chemicals. (2025, December 18). SAFETY DATA SHEET: 5-Bromo-1.2.3-trichlorobenzene.

- P212121 Store. (n.d.). This compound | CAS 81067-38-1 | C6H2BrCl3.

- Oakwood Chemical. (n.d.). 1-Bromo-2,4,5-trichlorobenzene.

- Wikipedia. (n.d.). 1,3,5-Trichlorobenzene.

- Lead Sciences. (n.d.). 1-Bromo-2,4,5-trichlorobenzene.

- Chemsrc. (2025, August 25). 2-Bromo-1,3,5-trichlorobenzene | CAS#:19393-96-5.

- Wikipedia. (n.d.). 1,2,4-Trichlorobenzene.

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | C6H2BrCl3 | CID 4382903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 81067-38-1 [chemicalbook.com]

- 5. This compound | CAS#:81067-38-1 | Chemsrc [chemsrc.com]

- 6. store.p212121.com [store.p212121.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(81067-38-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2,3,5-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 1-Bromo-2,3,5-trichlorobenzene. As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively with this compound.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃.[1] Accurate identification and understanding its physical properties are foundational to its safe handling.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 81067-38-1 | [2][3][4][5] |

| Molecular Weight | 260.34 g/mol | [1][4] |

| Appearance | White to very pale yellow crystalline solid | [5][6] |

| Melting Point | 58-61 °C | [3][6] |

| Boiling Point | 270.8 ± 35.0 °C at 760 mmHg | [3][6] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| Solubility | Insoluble in water. | [7] |

Rationale for Importance: The solid nature of this compound at room temperature indicates that the primary route of exposure during handling will be through inhalation of dust particles or direct skin contact.[8][9] Its low water solubility has implications for environmental fate and cleanup procedures.[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Understanding these hazards is critical for implementing appropriate safety measures.

GHS Hazard Statements:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[1][8]

-

H312: Harmful in contact with skin (Acute toxicity, dermal, Category 4).[1]

-

H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[1][5][8]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1][5][8]

-

H332: Harmful if inhaled (Acute toxicity, inhalation, Category 4).[1]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1][5][8]

Hazard Pictograms:

GHS Pictograms for this compound

NFPA 704 Hazard Diamond:

Safe Handling Workflow

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response is crucial.

First Aid Measures:

| Exposure Route | First Aid Protocol | Rationale |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [5][8] | To remove the individual from the source of exposure and provide respiratory support if needed. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. [5][8]Remove contaminated clothing. | To decontaminate the skin and prevent further absorption and irritation. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [5][8] | To flush the chemical from the eyes and minimize damage. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [8] | To dilute the chemical in the stomach and seek immediate medical advice. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [8]* Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides, hydrogen bromide, and hydrogen chloride. [5][8][10]* Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [5][8] Accidental Release Measures (Spill Cleanup):

-

Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation. [8]2. Personal Protection: Wear appropriate PPE as described in Section 4. [8]3. Containment: Prevent the spill from entering drains. [8]4. Cleanup:

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations. [5][11]

Spill Response Workflow

Disposal Considerations

Waste from this compound is considered hazardous. [5][11]All waste must be handled and disposed of in accordance with local, state, and federal regulations. [12][11]Do not allow the product to enter drains or waterways. [8][10]Contaminated packaging should be treated as hazardous waste and disposed of accordingly. [5][11]

Conclusion

This compound is a valuable laboratory chemical that can be handled safely with the appropriate precautions. A thorough understanding of its hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe handling practices, is essential for protecting the health and safety of researchers. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet provided by the supplier before use.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemsrc. (2025). This compound.

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- Indagoo Research Chemicals. (2025). SAFETY DATA SHEET 5-Bromo-1,2,3-trichlorobenzene.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- International Labour Organization & World Health Organization. (n.d.). ICSC 1222 - 1,2,3-TRICHLOROBENZENE.

- PubChem. (n.d.). 2-Bromo-1,3,5-trichlorobenzene. National Center for Biotechnology Information.

- New Environment Inc. (n.d.). NFPA Chemicals.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Trichlorobenzenes. National Center for Biotechnology Information.

- International Programme on Chemical Safety. (2021). ICSC 0344 - 1,3,5-TRICHLOROBENZENE.

- Safe Work Australia. (2014). GHS Hazardous Chemical Information List.

- Lead Sciences. (n.d.). 1-Bromo-2,4,5-trichlorobenzene.

- International Labour Organization & World Health Organization. (n.d.). ICSC 1222 - 1,2,3-TRICHLOROBENZENE.

- PubChem. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. National Center for Biotechnology Information.

- Oakwood Chemical. (n.d.). 1-Bromo-2,4,5-trichlorobenzene.

Sources

- 1. This compound | C6H2BrCl3 | CID 4382903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. This compound | CAS#:81067-38-1 | Chemsrc [chemsrc.com]

- 4. labproinc.com [labproinc.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound CAS#: 81067-38-1 [chemicalbook.com]

- 7. 1,3,5-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ICSC 1222 - 1,2,3-TRICHLOROBENZENE [chemicalsafety.ilo.org]

- 11. fishersci.dk [fishersci.dk]

- 12. beta.lakeland.edu [beta.lakeland.edu]

The Solubility Profile of 1-Bromo-2,3,5-trichlorobenzene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the solubility of 1-Bromo-2,3,5-trichlorobenzene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers predictive assessments, and provides detailed experimental protocols for precise quantitative determination.

Introduction: Understanding the Importance of Solubility

This compound is a halogenated aromatic compound with potential applications in organic synthesis as an intermediate for pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes such as crystallization, and formulation development. The solubility of a compound dictates its behavior in a given solvent, influencing reaction kinetics, yield, and the purity of the final product. In the absence of extensive published experimental data for this specific compound, this guide provides a robust framework based on physicochemical principles and established experimental methodologies.

Physicochemical Properties of this compound

The solubility of a substance is intrinsically linked to its molecular structure and physical properties. This compound is a solid at room temperature, and its key physicochemical properties are summarized in the table below. These parameters are fundamental to predicting and understanding its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂BrCl₃ | [1] |

| Molecular Weight | 260.34 g/mol | [1][2] |

| Appearance | White to Very Pale Yellow Solid Crystalline | [3][4] |

| Melting Point | 58-61 °C | [5][6] |

| Boiling Point | 270.8 ± 35.0 °C (Predicted) | [6] |

| Density | 1.840 ± 0.06 g/cm³ (Predicted) | [6] |

| Water Solubility | Low | [4] |

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound, with its halogenated benzene ring, results in a largely non-polar character with some degree of polarizability due to the electronegative halogen atoms.

Based on these characteristics, a qualitative prediction of its solubility in common organic solvents can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aromatic | Toluene, Benzene, Xylene | High | The aromatic π-π stacking interactions between the solvent and the benzene ring of the solute, along with similar dispersion forces, are expected to facilitate high solubility. |

| Chlorinated | Dichloromethane, Chloroform | High | Structural similarities and the presence of halogen atoms suggest strong intermolecular interactions, leading to high solubility. A related compound, 1-bromo-2-chloro-benzene, is known to be soluble in these solvents.[7] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | These solvents have a combination of non-polar and polar characteristics that can effectively solvate the solute.[7] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the carbonyl group in ketones may lead to moderate solubility. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, the polarity of the ester group is expected to result in moderate solubility. A structurally similar compound, 1-Bromo-2,4,5-trichlorobenzene, shows slight solubility in ethyl acetate.[8] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polar, protic nature of alcohols, with their ability to form hydrogen bonds, is less compatible with the non-polar character of this compound, likely resulting in lower solubility. |

| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The intermolecular forces in aliphatic solvents (primarily London dispersion forces) may not be strong enough to overcome the crystal lattice energy of the solid solute effectively. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and are strong solvents for a wide range of organic compounds. |

It is crucial to emphasize that these are qualitative predictions. For precise applications, experimental determination of solubility is indispensable.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted isothermal shake-flask method for the quantitative determination of the equilibrium solubility of a solid in an organic solvent. This method is reliable and provides thermodynamically relevant data.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

-

Glass vials with screw caps and PTFE-lined septa

-

Volumetric flasks and pipettes

-

Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system

-

Drying oven

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Detailed Methodological Steps

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely seal the vial with a screw cap fitted with a PTFE-lined septum to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatic shaker bath set to the desired temperature.